Epoxyfarnesol
Overview
Description
Epoxyfarnesol is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
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Biological Activity
Epoxyfarnesol, a derivative of farnesol, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized from farnesol through various chemical reactions, primarily involving epoxidation. The most common synthetic route includes the use of hydrogen peroxide as an oxidizing agent under acidic or basic conditions. For instance, a study demonstrated the conversion of farnesol to mono-, di-, and tri-epoxyfarnesol using a catalyst and hydrogen peroxide, achieving significant yields in a short reaction time .
Table 1: Synthesis Conditions for this compound
Synthesis Method | Catalyst | Oxidizing Agent | Yield (%) | Reaction Time |
---|---|---|---|---|
Acidic Epoxidation | 2,2,2-Trifluoroacetophenone | H₂O₂ | 66 | < 1 hour |
Organocatalytic Activation | Basic conditions | H₂O₂ | Variable | Short |
Biological Activities
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties. For example, it has been reported to inhibit the growth of various bacterial strains and fungi. A recent study highlighted its effectiveness against Candida albicans, where it disrupted quorum sensing and inhibited biofilm formation .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has demonstrated selective cytotoxicity against human tumor cells. This effect is particularly relevant in cancer research, where compounds that can selectively target cancer cells without harming healthy cells are highly sought after .
Anti-Influenza Activity
This compound has also been identified as having anti-influenza activity. It was shown to inhibit the replication of the influenza A virus in vitro, suggesting potential therapeutic applications in viral infections .
Case Studies
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Quorum Sensing Inhibition in Candida albicans
- Objective : To investigate the role of this compound in inhibiting yeast-to-hyphal transition.
- Findings : this compound effectively blocked this transition, which is crucial for C. albicans pathogenicity. This suggests that this compound could be developed as a treatment to prevent infections caused by this fungus.
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Cytotoxicity Against Tumor Cells
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Findings : this compound exhibited selective toxicity against certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that its ability to interact with cellular membranes and disrupt microbial cell integrity plays a significant role in its antimicrobial effects. Additionally, its influence on signaling pathways involved in inflammation and cell proliferation may contribute to its cytotoxicity against cancer cells.
Properties
IUPAC Name |
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(6-5-7-13(2)10-11-16)8-9-14-15(3,4)17-14/h6,10,14,16H,5,7-9,11H2,1-4H3/b12-6+,13-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNYPKSUNPKHJ-WAAHFECUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC1C(O1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/CO)/C)/CCC1C(O1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435713 | |
Record name | Epoxyfarnesol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-99-8 | |
Record name | Epoxyfarnesol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.